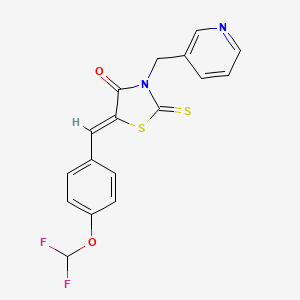

(Z)-5-(4-(difluoromethoxy)benzylidene)-3-(pyridin-3-ylmethyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2S2/c18-16(19)23-13-5-3-11(4-6-13)8-14-15(22)21(17(24)25-14)10-12-2-1-7-20-9-12/h1-9,16H,10H2/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBJEYXNKRTASK-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-5-(4-(difluoromethoxy)benzylidene)-3-(pyridin-3-ylmethyl)-2-thioxothiazolidin-4-one is part of a class of thiazolidinone derivatives that have garnered attention for their potential biological activities, particularly in the context of tyrosinase inhibition and anti-melanogenic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C15H13F2N2OS

- Molecular Weight: 320.34 g/mol

The presence of the difluoromethoxy group and the pyridine moiety contributes to its unique biological properties.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibition of this enzyme is a significant target for skin-whitening agents and treatments for hyperpigmentation. Recent studies have demonstrated that the compound exhibits potent inhibitory activity against mushroom tyrosinase, which serves as a model for human tyrosinase.

Inhibition Data

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | 1.03 ± 0.14 | Superior to kojic acid (IC50 = 25.26 ± 1.10 µM) |

| Analog 2 | 5.21 ± 0.86 | - |

| Kojic Acid | 25.26 ± 1.10 | - |

The compound's IC50 value of 1.03 µM indicates its strong potential as a tyrosinase inhibitor, outperforming traditional inhibitors like kojic acid .

Docking studies reveal that the compound interacts with both the active site and an allosteric site of tyrosinase, suggesting multiple mechanisms of inhibition. Kinetic studies further indicate that it may act through competitive inhibition .

Anti-Melanogenic Effects

In vitro studies using B16F10 melanoma cells have shown that the compound significantly reduces melanin production induced by α-MSH (alpha-melanocyte-stimulating hormone). This reduction correlates with decreased tyrosinase activity, highlighting its potential as an anti-melanogenic agent.

Cellular Studies

- Cell Viability: The compound exhibited no cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours.

- Melanin Production Reduction: The compound significantly inhibited melanin production in a concentration-dependent manner.

Antioxidant Activity

The compound also demonstrates strong antioxidant properties, reducing reactive oxygen species (ROS) levels and exhibiting radical scavenging activities. These effects may contribute to its anti-melanogenic activity by mitigating oxidative stress in melanocytes .

Study on Thiazolidinone Derivatives

A study focused on various thiazolidinone derivatives, including the target compound, revealed that modifications to the benzylidene moiety significantly affect tyrosinase inhibitory activity. The introduction of electron-withdrawing groups like difluoromethoxy enhances potency .

Comparative Analysis with Other Compounds

Recent investigations into several analogs have shown that structural variations can lead to significant differences in biological activity:

| Analog | Structure Variation | IC50 (µM) |

|---|---|---|

| Compound A | Hydroxyl group addition | 4.50 ± 0.20 |

| Compound B | Bromine substitution | 3.00 ± 0.15 |

| Target Compound | Difluoromethoxy group | 1.03 ± 0.14 |

These findings underscore the importance of chemical modifications in enhancing biological efficacy.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has shown that thiazolidinone derivatives, including those with difluoromethoxy substitutions, exhibit notable antitumor properties. The presence of the difluoromethoxy group enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy against cancer cells. In vitro studies indicate that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antioxidant Properties

The antioxidant capabilities of (Z)-5-(4-(difluoromethoxy)benzylidene)-3-(pyridin-3-ylmethyl)-2-thioxothiazolidin-4-one have been evaluated through various assays measuring reactive oxygen species (ROS) scavenging activities. Compounds similar to this thiazolidinone have shown promising results in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage associated with aging and various diseases .

Enzyme Inhibition

This compound has demonstrated significant inhibitory effects on enzymes like tyrosinase, which is involved in melanin production. Studies have compared its efficacy to traditional inhibitors such as kojic acid, revealing lower IC50 values for certain analogs, suggesting a stronger inhibitory potential . This property makes it a candidate for skin-lightening agents and treatments for hyperpigmentation.

Pharmacological Applications

Antimicrobial Activity

Thiazolidinone derivatives have been investigated for their antimicrobial properties. The difluoromethoxy group contributes to the compound's lipophilicity, enhancing its ability to penetrate microbial membranes and exert antibacterial effects against a range of pathogens .

Neuroprotective Effects

Emerging studies suggest that compounds like this compound may possess neuroprotective properties. By modulating pathways involved in neurodegeneration, these compounds could offer therapeutic benefits in conditions such as Alzheimer's disease and other forms of dementia .

Material Sciences

Corrosion Inhibition

Recent research has explored the application of thiazolidinone derivatives as corrosion inhibitors in metal protection systems. The unique chemical structure allows these compounds to form protective layers on metallic surfaces, effectively reducing corrosion rates in aggressive environments such as hydrochloric acid solutions .

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of thiazolidinone with difluoromethoxy groups showed enhanced cytotoxicity against breast cancer cells compared to their non-substituted counterparts. The mechanism was attributed to increased apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Antioxidant Activity Assessment : A comparative study evaluated the antioxidant activities of several thiazolidinone derivatives using DPPH and ABTS assays. The results indicated that compounds with difluoromethoxy substitutions exhibited superior radical scavenging abilities compared to traditional antioxidants .

- Corrosion Inhibition Application : In a practical application study, thiazolidinone derivatives were tested as corrosion inhibitors for mild steel in hydrochloric acid environments. Electrochemical impedance spectroscopy confirmed their effectiveness, providing a viable alternative to conventional inhibitors used in industrial applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural similarities with rhodanine derivatives reported in the evidence, differing primarily in substituents on the benzylidene ring and the N-3 side chain. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. In contrast, dimethylamino (-N(CH₃)₂) groups (e.g., in Analogue 3 ) are electron-donating, which may improve solubility but reduce oxidative stability.

- N-3 Substituents: The pyridin-3-ylmethyl group in the target compound offers a balance of lipophilicity (log P) and hydrogen-bonding capacity compared to bulkier groups like cyclohexyl (log P > 3 in Analogue 3 ) or polar side chains (e.g., 2-pyrrolidino-2-oxoethyl in 3g ). This may influence membrane permeability and target engagement.

- Melting Points : Compounds with halogenated or rigid substituents (e.g., A9 with 3,4-dichloro, MP = 235–237°C ) exhibit higher melting points than those with methoxy or hydroxy groups (e.g., 3g, MP = 187–189°C ), suggesting stronger intermolecular interactions.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (Z)-5-(4-(difluoromethoxy)benzylidene)-3-(pyridin-3-ylmethyl)-2-thioxothiazolidin-4-one?

The synthesis requires precise control of reaction conditions:

- Temperature : Reflux conditions (e.g., ethanol at 78°C) are often used to facilitate condensation reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while ethanol or methanol is preferred for condensation steps .

- Catalysts : Acidic or basic catalysts (e.g., NaOH) are critical for imine formation and cyclization .

- Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and intermediate purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions, Z-configuration, and thioxo group presence .

- HPLC-MS : Validates purity (>95%) and molecular weight .

- X-ray crystallography : Resolves stereochemical ambiguities in the benzylidene and pyridinylmethyl groups .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize target-based assays due to structural similarities to bioactive thiazolidinones:

- Enzyme inhibition : Test against kinases or inflammatory mediators (e.g., COX-2) using fluorometric or colorimetric assays .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Antimicrobial activity : Employ broth microdilution assays against Gram-positive/negative bacteria .

Q. What purification strategies are effective for isolating this compound from synthetic by-products?

- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar by-products .

- Continuous flow reactors : Improve purity by minimizing side reactions during synthesis .

Q. How should stability studies be conducted for this compound under varying storage conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

- Photostability : Expose to UV light and monitor degradation via HPLC .

- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound over time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for this compound?

SAR strategies include:

- Substituent variation : Compare analogs with modified pyridinylmethyl or difluoromethoxy groups to identify critical pharmacophores .

- Bioisosteric replacement : Replace the thioxo group with carbonyl to assess impact on target binding .

- 3D-QSAR modeling : Use molecular docking to correlate substituent electronic properties with activity trends .

Q. What experimental approaches address discrepancies in reported anticancer efficacy across cell lines?

- Transcriptomic profiling : Identify gene expression changes in resistant vs. sensitive cell lines .

- Proteomic analysis : Quantify apoptosis markers (e.g., caspase-3) to confirm mechanism .

- Metabolic stability assays : Test cytochrome P450 interactions to rule out false negatives due to rapid metabolism .

Q. How can reaction mechanisms for key synthetic steps (e.g., thiazolidinone cyclization) be elucidated?

- Kinetic isotope effects : Use deuterated aldehydes to probe rate-determining steps .

- In situ IR spectroscopy : Monitor intermediate formation during condensation .

- Computational studies : DFT calculations to map energy barriers for cyclization pathways .

Q. What strategies improve reproducibility in scaled-up synthesis of this compound?

- DoE (Design of Experiments) : Optimize solvent ratios and catalyst loadings statistically .

- Process analytical technology (PAT) : Implement real-time HPLC monitoring during continuous synthesis .

- Robust purification protocols : Standardize crystallization solvents and drying conditions .

Q. How can computational modeling predict off-target interactions affecting pharmacological profiles?

- Molecular dynamics simulations : Simulate binding to common off-targets (e.g., hERG channels) .

- Pharmacophore screening : Use databases like ChEMBL to identify structural alerts for toxicity .

- ADMET prediction : Apply tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.